Bienvenue dans la boutique en ligne BenchChem!

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine

Prodrug activation DHFR inhibition Plasmodium falciparum

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine, known internationally as Proguanil (Chloroguanide, Paludrine), is a synthetic biguanide antimalarial prodrug of the dihydrofolate reductase (DHFR) inhibitor class. Its IUPAC name reflects a 1-(4-chlorophenyl)-5-isopropylbiguanide scaffold (CAS 500-92-5 free base; CAS 637-32-1 hydrochloride) with molecular formula C₁₁H₁₆ClN₅ and molecular weight 253.73 g/mol.

Molecular Formula C11H16ClN5
Molecular Weight 253.73 g/mol
Cat. No. B7943567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine
Molecular FormulaC11H16ClN5
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
InChIKeySSOLNOMRVKKSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.86e-01 g/L

Proguanil (Chloroguanide) for Antimalarial Research & Procurement: Core Identity and Comparator Landscape


(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine, known internationally as Proguanil (Chloroguanide, Paludrine), is a synthetic biguanide antimalarial prodrug of the dihydrofolate reductase (DHFR) inhibitor class [1]. Its IUPAC name reflects a 1-(4-chlorophenyl)-5-isopropylbiguanide scaffold (CAS 500-92-5 free base; CAS 637-32-1 hydrochloride) with molecular formula C₁₁H₁₆ClN₅ and molecular weight 253.73 g/mol [2]. Proguanil is distinguished from other biguanides (e.g., chlorhexidine, metformin) by its specific antimalarial indication and from other antifolate antimalarials (e.g., pyrimethamine, cycloguanil) by its prodrug nature, intrinsic mitochondrial-level synergy with atovaquone, and distinct pharmacokinetic profile [3].

Why Proguanil Cannot Be Readily Replaced by Other Biguanides or DHFR Inhibitors in Antimalarial Research and Procurement


In-class substitution of proguanil is scientifically unsound for three data-backed reasons. First, proguanil is a prodrug whose antimalarial efficacy depends on host CYP2C19-mediated bioactivation to cycloguanil (IC₅₀ 0.5–2.5 nM) [1]; the parent compound itself has only weak intrinsic activity (IC₅₀ 2.4–19 μM), meaning that direct replacement with cycloguanil bypasses the pharmacokinetic prodrug depot effect and the biguanide-specific mitochondrial synergy that proguanil exerts independently of its metabolite [2]. Second, proguanil's elimination half-life (~16 h) differs substantially from its dichloro analog chlorproguanil (~35 h), directly impacting dosing frequency and prophylactic coverage windows [3]. Third, proguanil—but not pyrimethamine—enhances atovaquone-induced collapse of the parasite mitochondrial membrane potential (ΔΨm), a synergy essential to the Malarone® combination's clinical efficacy even in cycloguanil-resistant settings [2]. These non-interchangeable pharmacokinetic, pharmacodynamic, and mechanistic properties mandate compound-specific procurement decisions.

Quantitative Differentiation Evidence for Proguanil Against its Closest Analogs: A Head-to-Head Procurement Guide


Prodrug vs. Active Metabolite: Proguanil's Intrinsic Antimalarial Potency Is 3–4 Orders of Magnitude Weaker Than Cycloguanil

Proguanil itself exhibits only weak in vitro antimalarial activity (IC₅₀ = 2.4–19 μM) against Plasmodium falciparum asexual erythrocytic stages. Its active metabolite cycloguanil is approximately 1,000- to 10,000-fold more potent, with IC₅₀ values of 0.5–2.5 nM [1]. For comparison, the direct DHFR inhibitor pyrimethamine shows an IC₅₀ of approximately 42 μM against Ugandan P. falciparum isolates, while cycloguanil shows an IC₅₀ of 1.2 μM against the same isolates [2]. This dramatic potency gradient confirms that proguanil is not functionally equivalent to its metabolite and must be evaluated as a prodrug requiring host bioactivation.

Prodrug activation DHFR inhibition Plasmodium falciparum

Proguanil vs. Chlorproguanil: Half-Life Drives Prophylactic Dosing Interval Differentiation

Proguanil exhibits a terminal elimination half-life of approximately 16 hours (16.1 ± 2.9 h) in healthy adults following a single 200 mg oral dose [1]. Its dichloro analog chlorproguanil (Lapudrine®) demonstrates a substantially longer half-life of approximately 35 hours [2]. This 2.2-fold longer persistence of chlorproguanil was the basis for investigating twice-weekly chlorproguanil dosing (20 mg) as an alternative to daily proguanil (100 mg) in field trials; both regimens proved efficacious against P. falciparum in holoendemic Tanzania, though daily proguanil provides the reference standard for chemoprophylaxis [3].

Pharmacokinetics Chemoprophylaxis Elimination half-life

Proguanil Uniquely Enhances Atovaquone-Induced Mitochondrial Membrane Potential Collapse: Pyrimethamine Cannot Substitute

Proguanil, in its unchanged biguanide form (not cycloguanil), significantly enhances the ability of atovaquone to collapse the mitochondrial membrane potential (ΔΨm) in P. falciparum parasites [1]. This effect is specific: proguanil alone had no effect on electron transport or ΔΨm, and the DHFR inhibitor pyrimethamine failed to produce any enhancing effect on atovaquone's activity, confirming that the synergy is not mediated by DHFR inhibition [1]. Furthermore, proguanil-mediated enhancement was specific to atovaquone and was not observed with other mitochondrial electron transport inhibitors (myxothiazole, antimycin) [1].

Mitochondrial synergy Atovaquone potentiation Drug combination mechanism

Clinical Chemoprophylaxis: Proguanil Achieves Superior Parasite Density Reduction Compared to Pyrimethamine in a Randomized Controlled Trial

In a 9-month randomized, placebo-controlled, open-label trial conducted in Nigeria among children (aged 1–16 years) with sickle cell disease (SCD), daily proguanil (1.5 mg/kg) was directly compared against weekly pyrimethamine (0.5 mg/kg) and placebo for malaria chemoprophylaxis [1]. The mean parasite density over the 9-month period was significantly lower in the proguanil group compared to the pyrimethamine group (P = 0.045) and the placebo group (P < 0.05). Parasitemia incidence was 18.8% in the proguanil group vs. 19.4% in the pyrimethamine group vs. 24.1% in the placebo group at study initiation [1]. Proguanil may also provide greater protection against bone pain crises in SCD patients [1].

Malaria chemoprophylaxis Sickle cell disease Randomized controlled trial

5-HT₃ Receptor Antagonism: Proguanil Displays a Distinct Off-Target Pharmacological Profile Not Shared by Most Antimalarial DHFR Inhibitors

Proguanil reversibly inhibits human 5-HT₃A receptors with an IC₅₀ of 1.81 μM, competitive antagonism confirmed by Schild analysis (Kb = 1.70 μM) and radioligand competition (Ki = 2.61 μM vs. [³H]granisetron) [1]. Its metabolites cycloguanil and 4-chlorophenylbiguanide (CPB) show IC₅₀ values of 4.36 μM and 1.48 μM, respectively [1]. This 5-HT₃ receptor antagonism is not a recognized property of pyrimethamine, trimethoprim, or chlorproguanil and may account for proguanil's occasional gastrointestinal side effects (nausea, vomiting) at therapeutic plasma concentrations [1].

5-HT₃ receptor Off-target pharmacology Gastrointestinal side effects

Proguanil Retains Intrinsic Activity Independent of DHFR: Differentiation from Cycloguanil-Only Pharmacology

Transformation of P. falciparum with a variant form of human DHFR fully negates the antiparasitic effect of WR99210 (a DHFR-targeting dihydrotriazine) and increases resistance to cycloguanil, but does not decrease the susceptibility of transformed parasites to proguanil [1]. This demonstrates that proguanil possesses intrinsic antimalarial activity against a target other than parasite DHFR, independent of its metabolite cycloguanil [1]. Consistent with this, proguanil shows direct inhibition of P. falciparum DHFR with an IC₅₀ of 0.03 μM in biochemical assays , though cellular activity is far weaker (IC₅₀ 2.4–19 μM), underscoring that its primary cellular mechanism does not depend on DHFR inhibition.

Non-DHFR target Intrinsic antimalarial activity Drug resistance

Optimal Research and Industrial Application Scenarios for Proguanil Based on Quantitative Differentiation Evidence


Prodrug Activation and Metabolism Studies Requiring CYP2C19-Dependent Bioactivation

Proguanil is the compound of choice when the research objective is to investigate host-mediated prodrug activation, pharmacogenetic variability in CYP2C19 metabolism, or the pharmacokinetic interplay between a parent biguanide and its active triazine metabolite cycloguanil. The ~1,000–10,000-fold potency difference between proguanil (IC₅₀ 2.4–19 μM) and cycloguanil (IC₅₀ 0.5–2.5 nM) provides a wide dynamic range for detecting impaired or enhanced bioactivation in genetically polymorphic populations.

Atovaquone-Proguanil Combination Drug Development and Mitochondrial Synergy Research

Proguanil is uniquely required for studying the mitochondrial-level synergy with atovaquone, as neither cycloguanil nor pyrimethamine can substitute for proguanil in enhancing atovaquone-induced ΔΨm collapse . This scenario applies to combination formulation development, fixed-dose combination bioequivalence studies, and investigations into mitochondrial uncoupling mechanisms in Apicomplexan parasites. The specificity of proguanil's enhancement for atovaquone (not myxothiazole or antimycin) positions it as a critical reagent in mitochondrial pharmacology.

Clinical Chemoprophylaxis Trials in Pediatric or Sickle Cell Disease Populations

When the clinical trial objective is to evaluate chemoprophylactic efficacy using parasite density as a primary endpoint, proguanil (daily oral dosing) has demonstrated statistically significant superiority over weekly pyrimethamine (P = 0.045) in a randomized controlled trial in children with SCD . This evidence supports proguanil's procurement as a reference standard comparator arm in malaria chemoprophylaxis trials, particularly in sub-Saharan African settings where P. falciparum is endemic.

5-HT₃ Receptor Chemical Probe and Polypharmacology Studies

Proguanil serves as a structurally distinct 5-HT₃ receptor antagonist (IC₅₀ 1.81 μM, Kb = 1.70 μM) that is chemically unrelated to classical 5-HT₃ antagonists (e.g., granisetron, ondansetron). This distinct biguanide scaffold makes proguanil valuable for chemical biology studies of ligand-receptor interactions at 5-HT₃ receptors, screening for gastrointestinal liability of novel antimalarials, or exploring off-target polypharmacology of biguanide derivatives. The competitive antagonism demonstrated by Schild analysis (Kb = 1.70 μM) and radioligand competition (Ki = 2.61 μM) provides robust quantitative benchmarks for comparative pharmacology.

Quote Request

Request a Quote for (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.